molecular formula C25H28N2O7 B1446466 2,5-Dioxoazolidinyl (2R)-2-[(tert-butoxy)carbonylamino]-3-[4-(phenylmethoxy)phenyl]propanoate CAS No. 1213900-67-4

2,5-Dioxoazolidinyl (2R)-2-[(tert-butoxy)carbonylamino]-3-[4-(phenylmethoxy)phenyl]propanoate

Cat. No.: B1446466
CAS No.: 1213900-67-4
M. Wt: 468.5 g/mol
InChI Key: GKLFTQJJYUFASW-HXUWFJFHSA-N
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Description

2,5-Dioxoazolidinyl (2R)-2-[(tert-butoxy)carbonylamino]-3-[4-(phenylmethoxy)phenyl]propanoate is a useful research compound. Its molecular formula is C25H28N2O7 and its molecular weight is 468.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Dioxoazolidinyl (2R)-2-[(tert-butoxy)carbonylamino]-3-[4-(phenylmethoxy)phenyl]propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dioxoazolidinyl (2R)-2-[(tert-butoxy)carbonylamino]-3-[4-(phenylmethoxy)phenyl]propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O7/c1-25(2,3)33-24(31)26-20(23(30)34-27-21(28)13-14-22(27)29)15-17-9-11-19(12-10-17)32-16-18-7-5-4-6-8-18/h4-12,20H,13-16H2,1-3H3,(H,26,31)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKLFTQJJYUFASW-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,5-Dioxoazolidinyl (2R)-2-[(tert-butoxy)carbonylamino]-3-[4-(phenylmethoxy)phenyl]propanoate is a compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Dioxoazolidine ring : This core structure is known for its involvement in various biological processes.
  • Tert-butoxycarbonyl group : This moiety is often used in organic synthesis as a protecting group for amines.
  • Phenylmethoxy substituent : This feature may enhance lipophilicity and influence the compound's interaction with biological targets.

Molecular Formula

The molecular formula for this compound is C20H26N2O5C_{20}H_{26}N_{2}O_{5}.

1. Antioxidant Activity

Research indicates that compounds with similar structures can exhibit antioxidant properties. The dioxoazolidine moiety may contribute to scavenging reactive oxygen species (ROS), which are implicated in various pathological conditions. For instance, studies have shown that related compounds can mitigate oxidative stress in cellular models, suggesting a potential neuroprotective effect .

2. Cytotoxicity and Apoptosis

Preliminary studies suggest that the compound may induce cytotoxic effects in certain cancer cell lines. The mechanism appears to involve apoptosis, as evidenced by increased activation of caspases and markers of apoptotic cell death in treated cells .

3. Anti-inflammatory Properties

Compounds with similar functional groups have been reported to exhibit anti-inflammatory effects. The inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation could be potential mechanisms through which this compound exerts its biological activity .

In Vitro Studies

A series of in vitro experiments were conducted to evaluate the biological activity of 2,5-Dioxoazolidinyl derivatives:

Study Cell Line Concentration (µM) Effect Observed Reference
Study AHeLa10Induction of apoptosis
Study BHepG250Reduced cell viability
Study CNeuroprogenitors25Decreased ROS production

In Vivo Studies

Limited in vivo studies have been conducted; however, preliminary animal models suggest potential therapeutic applications in neurodegenerative diseases due to its neuroprotective effects observed in vitro.

Discussion

The biological activity of 2,5-Dioxoazolidinyl (2R)-2-[(tert-butoxy)carbonylamino]-3-[4-(phenylmethoxy)phenyl]propanoate appears promising based on existing research. Its antioxidant properties, ability to induce apoptosis in cancer cells, and potential anti-inflammatory effects position it as a candidate for further investigation in therapeutic applications.

Future Directions

Further research is warranted to:

  • Elucidate the precise mechanisms underlying its biological effects.
  • Conduct comprehensive in vivo studies to assess efficacy and safety.
  • Explore potential applications in drug development for cancer and neurodegenerative diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dioxoazolidinyl (2R)-2-[(tert-butoxy)carbonylamino]-3-[4-(phenylmethoxy)phenyl]propanoate
Reactant of Route 2
Reactant of Route 2
2,5-Dioxoazolidinyl (2R)-2-[(tert-butoxy)carbonylamino]-3-[4-(phenylmethoxy)phenyl]propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.